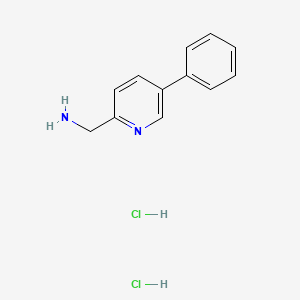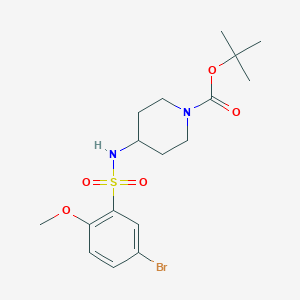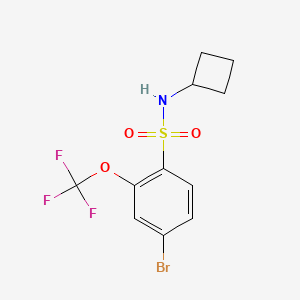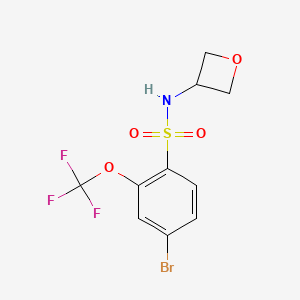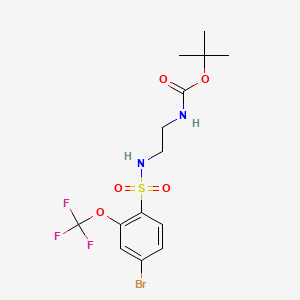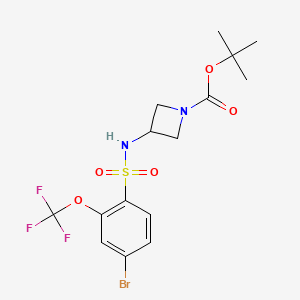
tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate: is a complex organic compound that features a unique combination of functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the sulfonamide group: This step involves the reaction of the azetidine derivative with sulfonyl chlorides under basic conditions.
Bromination and trifluoromethoxylation:
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl groups to prevent unwanted reactions during the synthesis.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Brominating agents: N-bromosuccinimide (NBS) or bromine.
Trifluoromethoxylation agents: Trifluoromethoxy iodide or trifluoromethyl ethers.
Coupling reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
- Substituted azetidine derivatives.
- Various sulfonamide derivatives with different functional groups.
科学的研究の応用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology : It serves as a probe in biochemical studies to investigate enzyme functions and protein interactions. Medicine Industry : Used in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the azetidine ring provides structural rigidity. The bromine and trifluoromethoxy groups enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- tert-Butyl 4-(3-bromo-2-fluorobenzyl)piperazine-1-carboxylate
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Comparison
Structural Differences: The presence of different substituents on the phenyl ring and variations in the heterocyclic core.
Reactivity: Differences in reactivity due to the electronic effects of the substituents.
Applications: While similar compounds may have overlapping applications, tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)azetidine-1-carboxylate is unique in its combination of functional groups, making it particularly useful in specific research contexts.
特性
IUPAC Name |
tert-butyl 3-[[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylamino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF3N2O5S/c1-14(2,3)26-13(22)21-7-10(8-21)20-27(23,24)12-5-4-9(16)6-11(12)25-15(17,18)19/h4-6,10,20H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUSSMPZIMSIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF3N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-O-tert-butyl 2-O-methyl (2R,4R)-4-[6-chloro-2-(2-methylpropanoylamino)purin-9-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B8232071.png)

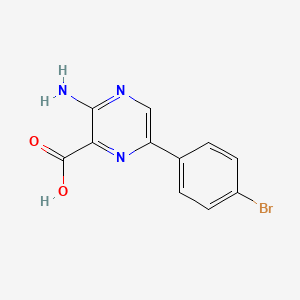
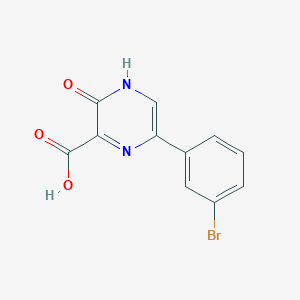
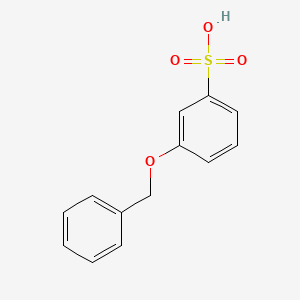
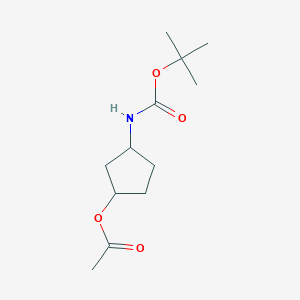
![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232100.png)
![N-(1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232108.png)
![N-(1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8232114.png)
